molecular formula C11H13NO2 B8787055 4-Hydroxy-4-(pyridin-2-yl)cyclohexanone CAS No. 10421-19-9

4-Hydroxy-4-(pyridin-2-yl)cyclohexanone

Cat. No.: B8787055
CAS No.: 10421-19-9
M. Wt: 191.23 g/mol
InChI Key: AHPJOXSVJPJNPD-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(pyridin-2-yl)cyclohexanone is a cyclohexanone derivative featuring a hydroxyl group and a pyridin-2-yl substituent at the 4-position of the cyclohexanone ring.

Properties

CAS No.

10421-19-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-hydroxy-4-pyridin-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H13NO2/c13-9-4-6-11(14,7-5-9)10-3-1-2-8-12-10/h1-3,8,14H,4-7H2

InChI Key

AHPJOXSVJPJNPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
4-Hydroxy-4-(pyridin-2-yl)cyclohexanone Pyridin-2-yl, hydroxyl C₁₁H₁₁NO₂ Potential pharmaceutical intermediate; polar due to pyridine and hydroxyl groups
4-Hydroxy-4-(thiophen-2-yl)cyclohexanone Thiophen-2-yl, hydroxyl C₁₀H₁₂O₂S Lower polarity (thiophene vs. pyridine); used in bioamination studies
4-Hydroxy-4-(2-methoxyphenyl)cyclohexanone 2-Methoxyphenyl, hydroxyl C₁₃H₁₆O₃ Enhanced lipophilicity (methoxy group); enantiomerically pure derivatives synthesized for medicinal chemistry
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone Pyridinyl-pyrimidinyl, hydroxyl C₁₅H₁₅N₃O₂ Higher molecular weight; stored at 2–8°C due to stability concerns
4-(2-Pyridinyl)cyclohexanone Pyridin-2-yl (no hydroxyl) C₁₁H₁₁NO Less polar; used in coordination chemistry or as a ketone precursor

Spectroscopic and Physical Properties

  • NMR Data: 4-Hydroxy-4-(thiophen-2-yl)cyclohexanone: ¹H NMR (CDCl₃) shows aromatic protons at δ 6.89–7.20 ppm, distinct from pyridine-derived analogs due to thiophene’s electron-rich nature . Pyridine-containing analogs: Pyridinyl protons typically resonate at δ 7.0–8.5 ppm, with downfield shifts influenced by hydrogen bonding with the hydroxyl group .
  • Boiling Points and Solubility: While direct data are unavailable, the pyridine moiety increases polarity, likely improving solubility in polar solvents (e.g., methanol or acetonitrile) compared to non-aromatic analogs .

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